molecular formula C20H18N4O2S B6957498 N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6957498
M. Wt: 378.4 g/mol
InChI Key: NCADIVVKJQQBBL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a quinoline, pyridine, and thiazole moiety

Properties

IUPAC Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-18(24-10-4-7-14-5-1-2-8-16(14)24)13-22-19(26)17-12-23-20(27-17)15-6-3-9-21-11-15/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCADIVVKJQQBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CNC(=O)C3=CN=C(S3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The quinoline and thiazole intermediates are then coupled with a pyridine derivative through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The carbonyl group in the oxoethyl side chain can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the oxoethyl side chain.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its complex structure.

    Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylbut-2-ynamide
  • Methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate

Uniqueness

N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide is unique due to the presence of both quinoline and thiazole rings, which provide a diverse range of chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and biological research.

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